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molecular formula C9H13NO2 B154501 N-Boc-pyrrole CAS No. 5176-27-2

N-Boc-pyrrole

Cat. No. B154501
M. Wt: 167.2 g/mol
InChI Key: IZPYBIJFRFWRPR-UHFFFAOYSA-N
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Patent
US07141578B2

Procedure details

Freshly distilled acetylenedicarboxylic acid dimethyl ester (6.7 mL, 54 mmol) and N-(tert-butyloxycarbonyl)-1H-pyrrole (9.0 mL, 54 mmol) were combined and heated at 120° C. for 3 h. Purification by flash chromatography on SiO2 eluting with EtOAc/CH2Cl2 gave 8.3 g (27 mmol, 50%) of compound 31A as a yellow solid.
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]#[C:6][C:7]([O:9][CH3:10])=[O:8])=[O:4].[C:11]([O:15][C:16]([N:18]1[CH:22]=[CH:21][CH:20]=[CH:19]1)=[O:17])([CH3:14])([CH3:13])[CH3:12]>>[CH3:14][C:11]([O:15][C:16]([N:18]1[CH:19]2[CH:20]=[CH:21][CH:22]1[C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]2[C:3]([O:2][CH3:1])=[O:4])=[O:17])([CH3:12])[CH3:13]

Inputs

Step One
Name
Quantity
6.7 mL
Type
reactant
Smiles
COC(=O)C#CC(=O)OC
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on SiO2 eluting with EtOAc/CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)N1C2C(=C(C1C=C2)C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 27 mmol
AMOUNT: MASS 8.3 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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